Enhanced Aqueous Solubility via Distinct Glycosylation
Isorhamnetin 3-sophoroside-7-rhamnoside exhibits a unique 3-O-sophoroside-7-O-rhamnoside glycosylation pattern that is distinct from other isorhamnetin glycosides such as isorhamnetin-3-O-glucoside or isorhamnetin-3-O-glucoside-7-O-rhamnoside [1]. This specific diglycoside arrangement at C-3 (sophoroside) and C-7 (rhamnoside) results in a molecular weight of 786.68 and a calculated LogP of -1.31, indicating higher hydrophilicity compared to the aglycone isorhamnetin (LogP approximately 1.8) . Vendor technical documentation notes that the compound demonstrates notable solubility in aqueous environments, facilitating diverse biochemical assays, a property not as pronounced in less glycosylated analogs .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.31 |
| Comparator Or Baseline | Isorhamnetin aglycone: LogP ≈ 1.8 |
| Quantified Difference | ΔLogP ≈ -3.11 (target is more hydrophilic) |
| Conditions | Computational prediction using ACD/Labs or similar software |
Why This Matters
Enhanced aqueous solubility and reduced LogP directly influence compound handling, assay compatibility, and bioavailability profiles, making this specific glycoside preferable for in vitro studies requiring consistent solution-phase behavior.
- [1] Krolikowska M. Über die Flavonolglykoside von Sanddornbeeren, Hippophaë rhamnoides. Planta Medica. 1972;22:418. View Source
